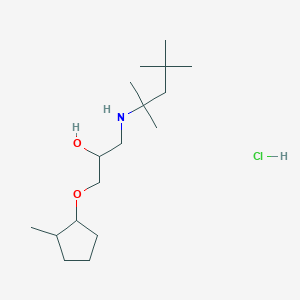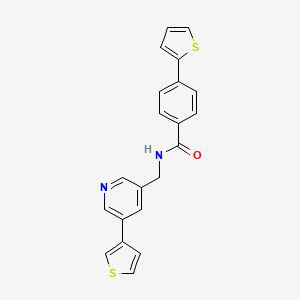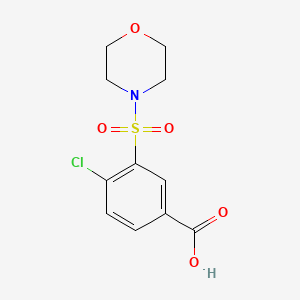
1-((2-Methylcyclopentyl)oxy)-3-((2,4,4-trimethylpentan-2-yl)amino)propan-2-ol hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-((2-Methylcyclopentyl)oxy)-3-((2,4,4-trimethylpentan-2-yl)amino)propan-2-ol hydrochloride is a synthetic organic compound It is characterized by its complex structure, which includes a cyclopentyl group, a trimethylpentyl group, and a propanol backbone
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-((2-Methylcyclopentyl)oxy)-3-((2,4,4-trimethylpentan-2-yl)amino)propan-2-ol hydrochloride typically involves multiple steps:
Formation of the cyclopentyl ether: The starting material, 2-methylcyclopentanol, is reacted with an appropriate alkylating agent under basic conditions to form the cyclopentyl ether.
Amination: The intermediate is then subjected to amination using 2,4,4-trimethylpentan-2-amine in the presence of a suitable catalyst.
Hydrochloride formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Batch reactors: for precise control over reaction conditions.
Continuous flow reactors: for large-scale production.
Purification processes: such as crystallization, distillation, and chromatography to ensure high purity of the final product.
化学反应分析
Types of Reactions
1-((2-Methylcyclopentyl)oxy)-3-((2,4,4-trimethylpentan-2-yl)amino)propan-2-ol hydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it to alcohols or amines.
Substitution: It can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Halides, amines, thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction may produce secondary alcohols.
科学研究应用
Chemistry
Catalysis: Used as a ligand in catalytic reactions.
Synthesis: Intermediate in the synthesis of more complex molecules.
Biology
Biochemical studies: Investigated for its interactions with biological macromolecules.
Medicine
Pharmaceuticals: Potential use in drug development due to its unique structure.
Industry
Material science: Utilized in the development of new materials with specific properties.
作用机制
The mechanism of action of 1-((2-Methylcyclopentyl)oxy)-3-((2,4,4-trimethylpentan-2-yl)amino)propan-2-ol hydrochloride involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to these targets, altering their activity and triggering specific biochemical pathways. The exact pathways and targets depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
- 1-((2-Methylcyclopentyl)oxy)-3-((2,4,4-trimethylpentan-2-yl)amino)propan-2-ol
- 1-((2-Methylcyclopentyl)oxy)-3-((2,4,4-trimethylpentan-2-yl)amino)propan-2-ol acetate
Uniqueness
1-((2-Methylcyclopentyl)oxy)-3-((2,4,4-trimethylpentan-2-yl)amino)propan-2-ol hydrochloride is unique due to its hydrochloride salt form, which can enhance its solubility and stability compared to its free base or acetate counterparts. This makes it particularly valuable in applications requiring high solubility and stability.
属性
IUPAC Name |
1-(2-methylcyclopentyl)oxy-3-(2,4,4-trimethylpentan-2-ylamino)propan-2-ol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H35NO2.ClH/c1-13-8-7-9-15(13)20-11-14(19)10-18-17(5,6)12-16(2,3)4;/h13-15,18-19H,7-12H2,1-6H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUINKRKJDXKXRY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCC1OCC(CNC(C)(C)CC(C)(C)C)O.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H36ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-[2-(2-ethoxyphenyl)-1,3-thiazol-4-yl]acetic Acid](/img/structure/B2887377.png)
![[4-(Thiophen-3-yl)pyrrolidin-3-yl]methanol hydrochloride](/img/structure/B2887379.png)





![8-({1-[4-(thiophen-3-yl)benzoyl]piperidin-4-yl}oxy)quinoline](/img/structure/B2887388.png)
![N-(2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2887391.png)
![N-(2-(furan-2-yl)-2-hydroxypropyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2887394.png)




